molecular formula C13H12O3 B1600822 Ethyl 4-hydroxy-2-naphthoate CAS No. 91307-39-0

Ethyl 4-hydroxy-2-naphthoate

Cat. No.: B1600822
CAS No.: 91307-39-0
M. Wt: 216.23 g/mol
InChI Key: QMCMRBCASLXWFT-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-naphthoate is an organic compound with the molecular formula C₁₃H₁₂O₃ It is a derivative of naphthalene, featuring an ethyl ester group and a hydroxyl group attached to the naphthalene ring

Scientific Research Applications

Ethyl 4-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Future Directions

While specific future directions for Ethyl 4-hydroxy-2-naphthoate were not found, research into the biosynthesis pathways of related compounds, such as 2-methoxy-1,4-naphthoquinone (MNQ), could provide valuable insights .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: 4-hydroxy-2-naphthoic acid or 4-keto-2-naphthoic acid.

    Reduction: Ethyl 4-hydroxy-2-naphthyl alcohol.

    Substitution: Various substituted naphthalene derivatives depending on the substituent used.

Comparison with Similar Compounds

    4-hydroxy-2-naphthoic acid: Similar structure but lacks the ethyl ester group.

    Ethyl 2-naphthoate: Similar structure but lacks the hydroxyl group.

    4-hydroxy-1-naphthoate: Similar structure but with the hydroxyl group in a different position.

Uniqueness: Ethyl 4-hydroxy-2-naphthoate is unique due to the presence of both the hydroxyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 4-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCMRBCASLXWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517571
Record name Ethyl 4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91307-39-0
Record name Ethyl 4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-2-naphthoate
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